

# An In-depth Technical Guide to the Physicochemical Properties of Vitamin E Nicotinate

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Vitamin E nicotinate, also known as tocopheryl nicotinate, is an ester of tocopherol (Vitamin E) and nicotinic acid (Vitamin B3 or niacin).[1][2][3] This molecule combines the antioxidant properties of Vitamin E with the vasodilatory effects of nicotinic acid.[3] It is utilized in the pharmaceutical and cosmetic industries for its potential to improve microcirculation and for its antioxidant capabilities.[3][4] Understanding the physicochemical properties of Vitamin E nicotinate is crucial for formulation development, stability assessment, and ensuring its efficacy and safety in various applications. This technical guide provides a comprehensive overview of its core physicochemical characteristics, supported by experimental protocols and data presentation.

# **Chemical and Physical Properties**

**Vitamin E nicotinate** is a synthetic derivative of Vitamin E.[5] It is a yellow to yellowish-orange liquid or solid with a slight characteristic odor.[5] At room temperature, it may present as a wax-like solid.[5]

# **Chemical Structure**



The chemical structure of **Vitamin E nicotinate** consists of the chromane ring of tocopherol linked to nicotinic acid via an ester bond at the 6-position of the chromane head.[5]

Caption: Chemical Structure of Vitamin E Nicotinate

# **Physicochemical Data**

The following table summarizes the key physicochemical properties of **Vitamin E nicotinate**.

Property	Value	Reference(s)
Molecular Formula	Сз5Н53NО3	[4]
Molecular Weight	535.8 g/mol	[4]
Appearance	Yellow to yellowish-orange liquid or solid	[5]
Odor	Slight, characteristic	[5]
Melting Point	36 - 40 °C	[5]
Solubility		
Water	Practically insoluble	[6]
Ethanol (99.5%)	Freely soluble	[6]
Chloroform	Miscible	[7]
Ether	Miscible	[7]
Acetone	Miscible	[7]
Vegetable Oils	Miscible	[7]
DMSO	Soluble	[8]
рКа	Not available	
Log P	Not available	_

# **Experimental Protocols**



Detailed experimental protocols for determining the physicochemical properties of **Vitamin E nicotinate** are provided below. These are generalized procedures based on standard pharmacopeial methods and techniques described in the literature for similar compounds.

# **Determination of Melting Point (Capillary Method)**

This protocol describes the determination of the melting point range using a capillary melting point apparatus.[9][10][11]

#### Apparatus:

- Melting point apparatus (e.g., Mel-Temp)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

#### Procedure:

- Sample Preparation: If the Vitamin E nicotinate sample is a solid, finely powder a small amount using a mortar and pestle.
- Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample until a small amount of the sample is packed into the tube to a height of approximately 2-3 mm.[12]
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Initial Rapid Heating: Heat the sample rapidly to determine an approximate melting range.
- Accurate Melting Point Determination: Allow the apparatus to cool. Introduce a new capillary
  with the sample and heat at a slower rate (approximately 1-2 °C per minute) when the
  temperature is within 15-20 °C of the approximate melting point.[6]



• Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).

# **Determination of Solubility (Shake-Flask Method)**

This protocol outlines a general procedure for determining the solubility of **Vitamin E nicotinate** in various solvents.

#### Materials:

- Vitamin E nicotinate
- Selected solvents (e.g., water, ethanol, isopropanol, propylene glycol, cosmetic oils)
- Glass vials with screw caps
- Analytical balance
- Shaking water bath or orbital shaker
- Centrifuge
- HPLC system with a validated analytical method for Vitamin E nicotinate

#### Procedure:

- Sample Preparation: Add an excess amount of Vitamin E nicotinate to a series of vials,
   each containing a known volume of a different solvent.
- Equilibration: Tightly cap the vials and place them in a shaking water bath or orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.



- Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a
  suitable solvent. Analyze the concentration of Vitamin E nicotinate in the diluted sample
  using a validated HPLC method.
- Calculation: Calculate the solubility in units such as mg/mL or g/100 mL.

# **Stability Indicating HPLC Method**

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for assessing the stability of **Vitamin E nicotinate**. The following is a generalized HPLC method that can be optimized for this purpose.

#### Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 μm particle size)
- Data acquisition and processing software

Chromatographic Conditions (Example):

Parameter	Condition
Mobile Phase	Methanol and water (e.g., 95:5 v/v)
Flow Rate	1.0 mL/min
Column Temperature	35 °C
Detection Wavelength	264 nm[6]
Injection Volume	10 μL

#### Procedure:

Standard Preparation: Prepare a stock solution of Vitamin E nicotinate reference standard
in a suitable solvent (e.g., ethanol) and further dilute to create a series of calibration
standards.



- Sample Preparation: Dissolve a known amount of the Vitamin E nicotinate sample in the mobile phase or a suitable solvent to achieve a concentration within the calibration range.
- Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
- Quantification: Determine the concentration of Vitamin E nicotinate in the sample by comparing its peak area to the calibration curve generated from the reference standards.

# **Stability Testing Protocol (ICH Guidelines)**

Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines Q1A (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing of New Drug Substances and Products).[9][13]

#### 3.4.1 Forced Degradation Studies

Forced degradation (stress testing) is performed to identify potential degradation products and to establish the intrinsic stability of the molecule.[13][14][15]

- Acid Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a specified period.[14]
- Base Hydrolysis: Treat the sample with 0.1 M NaOH at an elevated temperature (e.g., 60 °C)
   for a specified period.[14]
- Oxidative Degradation: Expose the sample to a solution of hydrogen peroxide (e.g., 3% H<sub>2</sub>O<sub>2</sub>) at room temperature.[14]
- Thermal Degradation: Expose the solid sample to dry heat (e.g., 80 °C) for a specified duration.
- Photodegradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watthours/square meter.[14] A dark control sample should be stored under the same conditions but protected from light.[10]

#### 3.4.2 Long-Term and Accelerated Stability Studies



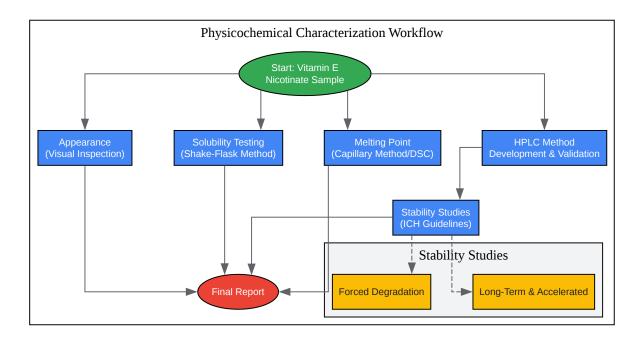
These studies are designed to establish the re-test period or shelf life and recommended storage conditions.

Study	Storage Condition	Minimum Duration
Long-Term	25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH	12 months
Intermediate	30 °C ± 2 °C / 65% RH ± 5% RH	6 months
Accelerated	40 °C ± 2 °C / 75% RH ± 5% RH	6 months

Samples should be analyzed at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term studies and 0, 3, 6 months for accelerated studies) for appearance, assay of **Vitamin E nicotinate**, and degradation products using a validated stability-indicating HPLC method.

# Visualization of Experimental Workflows Workflow for Physicochemical Characterization





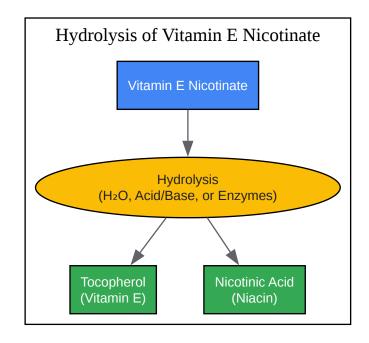
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Caption: General workflow for physicochemical characterization.

# **Hydrolysis Pathway of Vitamin E Nicotinate**

**Vitamin E nicotinate**, being an ester, is susceptible to hydrolysis, which breaks the ester bond to yield tocopherol (Vitamin E) and nicotinic acid.[16] This reaction is a key consideration in its stability and metabolism.





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Caption: Hydrolysis of **Vitamin E Nicotinate**.

## Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of **Vitamin E nicotinate**. The presented data, compiled in structured tables, and the detailed experimental protocols offer a valuable resource for researchers and professionals in drug development and cosmetic science. The visualizations of the chemical structure and experimental workflows further aid in the understanding of this molecule. A thorough understanding and application of this information are critical for the successful formulation, stabilization, and analytical characterization of products containing **Vitamin E nicotinate**. Further research to obtain more quantitative data on solubility and to perform specific stability studies will enhance the comprehensive understanding of this compound.

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